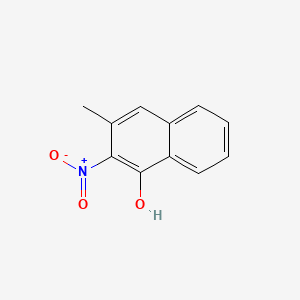

3-Methyl-2-nitronaphthalen-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

114184-74-6 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-methyl-2-nitronaphthalen-1-ol |

InChI |

InChI=1S/C11H9NO3/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12(14)15/h2-6,13H,1H3 |

InChI Key |

UUSDMPGINHEEKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 2 Nitronaphthalen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete NMR analysis is fundamental for the structural elucidation of organic molecules. This would involve one-dimensional techniques like ¹H and ¹³C NMR, as well as two-dimensional methods.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of 3-Methyl-2-nitronaphthalen-1-ol would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system, a singlet for the methyl group, and a signal for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the hydroxyl, nitro, and methyl substituents, providing key information about their relative positions. Without experimental data, a precise assignment of these signals is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, the ¹³C NMR spectrum would provide valuable information on the carbon framework of the molecule. The spectrum should display eleven distinct signals corresponding to the eleven carbon atoms in the structure. The chemical shifts of the carbons would be indicative of their chemical environment, with the carbons bearing the nitro and hydroxyl groups, as well as the carbon atoms at the ring junctions, showing characteristic shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially in complex aromatic systems.

COSY (Correlation Spectroscopy) would reveal the correlations between neighboring protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically over two to three bonds) between protons and carbons, which is crucial for identifying the placement of substituents and for assigning quaternary carbons.

The absence of any published reports detailing the application of these 2D NMR techniques to this compound means that a definitive and unambiguous assignment of its NMR spectra remains to be established.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule and its conformational details.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring would be observed in the 1600-1450 cm⁻¹ region. Bending vibrations and other fingerprint region absorptions would further characterize the molecule.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric stretching of the nitro group is often a strong and characteristic band in the Raman spectrum. The aromatic ring vibrations would also be prominent, and their analysis could yield information about the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. This technique can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy, which allows for the unambiguous determination of the molecular formula. The theoretical exact mass of this compound can be calculated to distinguish it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Nominal Mass | 203 u |

| Monoisotopic Mass | 203.05824 u |

This table is generated based on theoretical calculations and awaits experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying individual components within a mixture. In the context of synthesizing or analyzing this compound, GC-MS would be crucial for assessing the purity of the sample, identifying by-products, and quantifying the compound in various matrices.

The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the GC column. As each compound elutes, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the fragmentation pattern from the MS provide a high degree of confidence in the identification of the compound. For instance, in the analysis of environmental samples or reaction mixtures, GC-MS can separate this compound from other isomers like 2-methyl-1-nitronaphthalene (B1630592) or other polycyclic aromatic hydrocarbons (PAHs).

Common fragmentation patterns for aromatic nitro compounds in MS involve the loss of NO₂, NO, and CO groups. The specific fragmentation pattern of this compound would provide structural information, such as the loss of a methyl group (CH₃), a hydroxyl group (OH), or cleavage of the naphthalene ring system.

Table 2: Hypothetical GC-MS Data for Analysis of a Mixture Containing this compound

| Retention Time (min) | Major m/z Fragments | Tentative Compound Identification |

| 12.5 | 142, 115, 89 | Naphthalene |

| 15.2 | 157, 129, 102 | Methylnaphthalene isomer |

| 18.9 | 203, 186, 173, 157, 129 | This compound |

| 20.1 | 189, 159, 131 | Nitronaphthol isomer |

This table is illustrative and represents a hypothetical scenario. Actual retention times and fragmentation patterns would depend on the specific GC-MS conditions.

Other Advanced Spectroscopic Probes for Molecular Environment

Time-Resolved UV-Vis Spectroscopy for Excited State Characterization

Time-resolved UV-Vis spectroscopy is a sophisticated technique used to study the dynamics of short-lived excited states in molecules after they absorb light. For a nitroaromatic compound like this compound, this method can provide insights into processes such as intersystem crossing and intramolecular charge transfer.

Research on similar molecules, such as 2-methyl-1-nitronaphthalene, has shown that excitation with a UV laser pulse populates a singlet excited state which can decay through multiple ultrafast channels. These channels often involve very rapid intersystem crossing to a triplet state, a process facilitated by the nitro group. It is expected that this compound would exhibit similar complex excited-state dynamics, with the lifetimes of these states being in the femtosecond to picosecond timescale. The substitution pattern, including the methyl and hydroxyl groups, would influence the energy levels and the rates of these processes.

X-ray Crystallography for Solid-State Structure (if applicable)

While the crystal structure for this compound is not currently reported, studies on analogous compounds like (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol have demonstrated the utility of this technique in confirming molecular structure and observing phenomena like tautomerism and intramolecular hydrogen bonds.

Chemical Reactivity and Transformation Studies of 3 Methyl 2 Nitronaphthalen 1 Ol

Reactivity of the Nitro Group

The nitro group is a versatile functional group that strongly influences the reactivity of the naphthalene (B1677914) ring and can itself undergo a range of transformations. Its powerful electron-withdrawing nature deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to its location.

Reduction Pathways to Amino-Naphthalenols

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to arylamines which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. wikipedia.orgresearchgate.net The conversion of 3-Methyl-2-nitronaphthalen-1-ol to 2-amino-3-methylnaphthalen-1-ol can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction. mdpi.comacs.org

Catalytic Hydrogenation: This method typically employs hydrogen gas in the presence of a metal catalyst. acs.org Palladium on carbon (Pd/C) is a common and efficient catalyst for the reduction of aromatic nitro groups. organic-chemistry.org Raney nickel is another effective catalyst, often used when trying to avoid the reduction of other functional groups that might be sensitive to Pd/C. acs.org The reaction conditions, such as solvent, temperature, and pressure, can be optimized to achieve high yields of the desired amino-naphthalenol.

Chemical Reduction: A variety of chemical reducing agents can also be employed. mdpi.com A classic method involves the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid. mdpi.com Stannous chloride (SnCl2) in an acidic medium is another widely used reagent for the selective reduction of aromatic nitro groups. mdpi.comorganic-chemistry.org These methods are often preferred in laboratory settings due to their simplicity and effectiveness.

Below is a table summarizing potential reduction pathways for this compound.

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

| H₂, Pd/C | Ethanol or Ethyl Acetate (B1210297) | Room Temperature, 1-4 atm H₂ | 2-amino-3-methylnaphthalen-1-ol |

| H₂, Raney Ni | Ethanol | Room Temperature to 50°C, 1-5 atm H₂ | 2-amino-3-methylnaphthalen-1-ol |

| Fe, HCl | Ethanol/Water | Reflux | 2-amino-3-methylnaphthalen-1-ol |

| SnCl₂, HCl | Ethanol | 50°C to Reflux | 2-amino-3-methylnaphthalen-1-ol |

This table represents typical conditions for the reduction of aromatic nitro compounds and should be considered illustrative for this compound in the absence of specific experimental data for this compound.

Nucleophilic Aromatic Substitution Reactions Involving the Nitro Moiety

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). acs.org In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. The nitro group exerts its activating effect most strongly at the ortho and para positions. acs.org In this compound, the nitro group is at the 2-position.

While the hydroxyl group at the 1-position is not a typical leaving group, its deprotonation under basic conditions would form a phenoxide, further activating the ring towards nucleophilic attack. However, the most common SNA_r reactions involving nitroaromatics feature the displacement of a halide or other good leaving group. For the nitro group itself to be displaced, very strong nucleophiles and forcing conditions would likely be required, and such reactions are less common.

A more plausible scenario for nucleophilic aromatic substitution on this molecule would be the displacement of the hydroxyl group (after conversion to a better leaving group, such as a tosylate) or a hypothetical leaving group at the 3-position, activated by the adjacent nitro group. For instance, a related compound, 1-methoxy-2-nitronaphthalene, has been shown to undergo nucleophilic aromatic substitution where the methoxy (B1213986) group is displaced by a Grignard reagent. This suggests that the group at the 1-position in this compound could potentially be a site for nucleophilic attack, activated by the ortho nitro group.

Cycloaddition Chemistry of Nitro Compounds (e.g., 1,3-Dipolar Cycloadditions, [3+2] Cycloadditions)

The direct participation of the aromatic nitro group in cycloaddition reactions is not a common transformation. However, nitro-containing compounds can be precursors to species that readily undergo cycloadditions.

1,3-Dipolar Cycloadditions: The nitro group itself is not a 1,3-dipole. However, nitroalkanes can be converted to nitronates, which can then participate in [3+2] cycloaddition reactions. organic-chemistry.org For an aromatic compound like this compound, this would require a reaction that transforms the nitro group into a suitable 1,3-dipolar species, which is not a straightforward process. A more common approach in this class of reactions involves nitrones, which are generated from hydroxylamines. The reduction of this compound to the corresponding hydroxylamine (B1172632) could potentially open a pathway to nitrone formation and subsequent 1,3-dipolar cycloaddition. wikipedia.org

[4+2] Cycloadditions (Diels-Alder Reactions): In some cases, the C=C bond of a nitro-substituted aromatic ring can act as a dienophile in a Diels-Alder reaction. The electron-withdrawing nature of the nitro group enhances the dienophilic character of the double bond to which it is attached. Studies on 1-nitronaphthalene (B515781) have shown that it can undergo Diels-Alder reactions with reactive dienes, particularly under high pressure. acs.org The initial cycloadducts can then undergo further transformations, such as the elimination of nitrous acid, to yield polycyclic aromatic products. acs.org It is conceivable that the naphthalene core of this compound could participate in such reactions, although the specific influence of the hydroxyl and methyl groups on this reactivity would need to be experimentally determined.

Nitro-Aldol (Henry) and Michael Addition Reactions for Carbon-Carbon Bond Formation

The Henry (nitro-aldol) reaction and the Michael addition are powerful carbon-carbon bond-forming reactions that typically involve nitroalkanes. wikipedia.orgorganic-chemistry.org The key feature of a nitroalkane that allows it to participate in these reactions is the presence of an acidic α-proton, which can be removed by a base to generate a nucleophilic nitronate anion. wikipedia.org

Henry Reaction: The Henry reaction is the addition of a nitronate anion to an aldehyde or ketone. wikipedia.org Since this compound is an aromatic nitro compound, it lacks an α-proton on a carbon atom adjacent to the nitro group. Therefore, it cannot act as the nucleophilic component in a traditional Henry reaction.

Michael Addition: The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org Similar to the Henry reaction, when a nitro compound is used as the nucleophile (the Michael donor), it must be a nitroalkane that can form a nitronate anion. organic-chemistry.org Consequently, this compound is not expected to participate as the nucleophile in a Michael addition.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical transformations, allowing for the introduction of a wide range of functional groups.

Alkylation and Acylation Reactions (e.g., Etherification, Esterification)

Alkylation (Etherification): The hydroxyl group can be readily converted into an ether through alkylation. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (such as sodium hydroxide (B78521) or potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether.

Acylation (Esterification): The hydroxyl group can also be acylated to form esters. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

The table below illustrates potential alkylation and acylation reactions of this compound.

| Reaction Type | Reagent | Base (if applicable) | Product |

| Etherification | Methyl Iodide (CH₃I) | Sodium Hydroxide (NaOH) | 1-methoxy-3-methyl-2-nitronaphthalene |

| Etherification | Ethyl Bromide (CH₃CH₂Br) | Potassium Carbonate (K₂CO₃) | 1-ethoxy-3-methyl-2-nitronaphthalene |

| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine | 3-methyl-2-nitronaphthalen-1-yl acetate |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Pyridine or catalytic acid | 3-methyl-2-nitronaphthalen-1-yl acetate |

This table provides examples of common alkylation and acylation reactions for phenols and should be considered illustrative for this compound.

Derivatization Strategies for Analytical Purposes

For analytical purposes, particularly for gas chromatography (GC) which requires volatile compounds, this compound would necessitate derivatization. univ-lyon1.fr The presence of the polar phenolic hydroxyl (-OH) group makes the molecule non-volatile and can cause poor peak shape during chromatographic analysis. gnest.orgresearchgate.net Derivatization strategies aim to mask this polar group by replacing the active hydrogen, thereby increasing volatility and thermal stability. nih.gov

Common derivatization techniques applicable to the phenolic group in this compound include:

Silylation: This is a widely used method where the phenolic proton is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation. univ-lyon1.fr The resulting TMS ether is significantly more volatile and suitable for GC-MS analysis.

Acetylation: The hydroxyl group can be converted into an acetate ester using reagents like acetic anhydride, often in an alkaline medium. gnest.orgresearchgate.net This method is simple, cheap, and efficient for preparing phenolic compounds for GC analysis. gnest.org

Methylation: Conversion of the phenol (B47542) to a methyl ether is another viable strategy. Reagents like diazomethane (B1218177) can be used for this purpose, yielding a more volatile derivative for GC-based determination. researchgate.net

These derivatization procedures are essential for enabling the accurate quantification and identification of phenolic compounds like this compound in various matrices by reducing polarity and improving chromatographic behavior. nih.govnemi.gov

Reactivity of the Methyl Group

Oxidation and Functionalization of the Alkyl Moiety

The methyl group attached to the naphthalene ring of this compound is susceptible to oxidation due to its benzylic position. The adjacent aromatic ring stabilizes radical intermediates, making the benzylic C-H bonds weaker and more reactive towards oxidative processes. libretexts.org While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on related molecules like methylnaphthalenes and nitrotoluenes.

Oxidation can be achieved using various reagents and conditions, leading to different products:

Strong Oxidizing Agents: Hot, acidic solutions of potassium permanganate (B83412) (KMnO4) are known to aggressively oxidize benzylic methyl groups on aromatic rings down to a carboxylic acid. libretexts.org Applying this to the target compound would likely yield 1-hydroxy-2-nitro-naphthalene-3-carboxylic acid.

Catalytic Oxidation: Milder, more selective oxidation can be achieved using molecular oxygen or other oxidants in the presence of metal catalysts. For instance, the oxidation of 2-nitrotoluene (B74249) to 2-nitrobenzaldehyde (B1664092) has been accomplished using oxygen with a manganese sulfate (B86663) catalyst. epa.gov Similarly, p-nitrotoluene can be converted to p-nitrobenzoic acid using air with catalysts like N-hydroxyphthalimide (NHPI) and manganese dioxide. researchgate.net These methods suggest that the methyl group of this compound could be selectively oxidized to the corresponding aldehyde (1-hydroxy-2-nitro-3-naphthaldehyde) or carboxylic acid under controlled catalytic conditions.

Radical-Initiated Oxidation: In atmospheric or biological contexts, oxidation can be initiated by hydroxyl (•OH) radicals. nih.gov Studies on 2-methylnaphthalene (B46627) show that •OH radical attack can occur at the methyl group, leading to hydroxymethyl derivatives which can be further oxidized. nih.govrsc.org

The functionalization of the methyl group is a key transformation pathway, converting the alkyl moiety into oxygenated functional groups of significant synthetic utility.

Photochemical Transformations and Excited-State Reactivity

The photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is a field of significant environmental interest, as photolysis is a major atmospheric degradation pathway. nih.gov The behavior of this compound can be understood by examining the detailed photochemical studies conducted on its structural isomers and related nitronaphthalene derivatives (NNDs). nih.govresearchgate.net

Excited-State Dynamics and Intersystem Crossing

Upon absorption of UV light, nitronaphthalene derivatives are promoted to an electronically excited singlet state (S1). nih.gov For many nitroaromatics, this S1 state is very short-lived and efficiently undergoes intersystem crossing (ISC) to populate the triplet manifold (T1). researchgate.net Femtosecond transient absorption experiments on compounds like 2-methyl-1-nitronaphthalene (B1630592) show that this ISC process is extraordinarily fast, occurring on a sub-200 femtosecond timescale. nih.govtandfonline.com

The excited-state decay of these molecules often proceeds through two competing channels from the initially populated Franck-Condon singlet state: a primary channel involving ultrafast ISC to the triplet state, and a secondary, minor channel involving conformational relaxation to form an intramolecular charge-transfer state. nih.govtandfonline.com The probability of population transfer to the triplet state is governed by the energy gap between the singlet and triplet states and the specific region of the potential energy surface sampled upon excitation. nih.govtandfonline.com

Conformational Control in Photoreactivity

A critical factor governing the photochemistry of nitronaphthalenes is the torsional angle between the nitro group (-NO2) and the plane of the naphthalene ring. nih.gov The degree of this twist directly influences the balance between photoreactivity (degradation) and photophysics (triplet state population). nih.gov

Studies comparing 1-nitronaphthalene (1NN), 2-nitronaphthalene (B181648) (2NN), and 2-methyl-1-nitronaphthalene (2M1NN) reveal a striking relationship:

A larger torsion angle (closer to 90°) leads to higher photoreactivity. nih.gov The presence of a methyl group ortho to the nitro group, as in 2M1NN, forces the nitro group out of the plane of the aromatic ring. This conformational change increases its photoreactivity by 97% compared to 1NN. nih.gov

Conversely, the triplet quantum yield (ΦT), which is the fraction of excited molecules that form the triplet state, decreases as the torsion angle increases. nih.gov

This inverse relationship suggests that the conformation dictates the ultimate photochemical fate. For this compound, the methyl group at position 3 is ortho to the nitro group at position 2. This arrangement is analogous to that in 2M1NN, suggesting that this compound would also exhibit a significant nitro-aromatic torsion angle, leading to high photoreactivity and a relatively lower triplet quantum yield compared to an unmethylated analogue.

Table 1: Photochemical Properties of Nitronaphthalene Derivatives

| Compound | Triplet Quantum Yield (ΦT) | Relative Photoreactivity |

|---|---|---|

| 2-Nitronaphthalene (2NN) | 0.93 ± 0.15 | Largely photoinert |

| 1-Nitronaphthalene (1NN) | 0.64 ± 0.12 | Moderate |

| 2-Methyl-1-nitronaphthalene (2M1NN) | 0.33 ± 0.05 | High |

Data sourced from reference nih.gov

Photoinduced Electron Transfer and Radical Reactions

Once populated, the triplet state of nitronaphthalenes is a reactive intermediate. It can participate in several subsequent reactions:

Energy Transfer: The triplet state can be quenched by molecular oxygen, transferring its energy to form highly reactive singlet oxygen (¹O₂). acs.org The bimolecular quenching rate constant for the triplet state of 1NN by oxygen is very high, at (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹. acs.org

Electron Transfer: The triplet state can act as an electron acceptor. For example, it readily accepts an electron from halide anions in solution, a process that has been demonstrated for 1NN. acs.org

Radical Formation: A key photochemical reaction pathway for nitroaromatic compounds is the cleavage of the C-NO2 bond. researchgate.net This photodissociation leads to the formation of an aryl radical and a nitrogen dioxide (•NO2) radical. Recombination of this geminate radical pair within the solvent cage can lead to the molecule returning to its ground state, while escape from the cage results in permanent degradation. researchgate.net Molecular oxygen can scavenge these radical species, which partially explains why the photodegradation quantum yield of compounds like 1NN and 2M1NN is significantly reduced under aerobic conditions. researchgate.net

For this compound, the presence of the phenolic hydroxyl group could also introduce the possibility of excited-state intramolecular proton transfer (ESIPT) as an additional deactivation pathway, a phenomenon seen in other hydroxy-substituted aromatic molecules, though this would require specific investigation. ias.ac.inrsc.org

Theoretical and Computational Investigations of 3 Methyl 2 Nitronaphthalen 1 Ol

Electronic Structure and Molecular Orbital Theory Analysis

The electronic structure of an aromatic compound like 3-methyl-2-nitronaphthalen-1-ol governs its chemical behavior, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory offers a framework for understanding the distribution and energy of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons.

For aromatic nitro compounds, the HOMO is typically distributed over the aromatic ring system, while the LUMO is often localized on the nitro group due to its strong electron-withdrawing nature. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Aromatic Nitro Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is representative for a generic aromatic nitro compound and is for illustrative purposes only, as specific data for this compound is not available.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is highly influenced by its substituent groups: the electron-donating hydroxyl (-OH) and methyl (-CH3) groups, and the strongly electron-withdrawing nitro (-NO2) group. nih.gov An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface.

Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the hydroxyl and nitro groups. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. These would be expected near the hydrogen atom of the hydroxyl group and on the carbon atoms of the naphthalene (B1677914) ring, influenced by the nitro group.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules with a good balance of accuracy and computational cost. researchgate.net

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to the lowest energy. For a molecule like this compound, this would involve considering the orientation of the hydroxyl and nitro groups relative to the naphthalene ring. Conformational analysis would explore different rotational isomers (conformers) to identify the global minimum on the potential energy surface. nih.gov Studies on similar substituted naphthalenes have shown that different conformers can have varying stabilities and properties. nih.govresearchgate.net

Vibrational Frequency Calculations for Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By comparing the calculated vibrational spectra with experimental data (if available), the accuracy of the computational model can be validated. scirp.org For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the symmetric and asymmetric stretches of the NO2 group, and various C-H and C-C stretching and bending modes of the naphthalene ring and methyl group. nih.govscirp.org

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Nitronaphthalene

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3500 |

| Asymmetric NO₂ Stretch | 1550 |

| Symmetric NO₂ Stretch | 1350 |

| C-H Aromatic Stretch | 3100 |

| C-C Aromatic Stretch | 1600 |

Note: This data is illustrative and based on typical values for related compounds. Specific frequencies for this compound would require dedicated calculations.

Conceptual DFT Indices for Reactivity Prediction

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity, hardness, and softness, which are crucial for predicting reactivity. researchgate.net These reactivity descriptors are derived from the changes in energy as electrons are added to or removed from the molecule.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The nitro group significantly increases the electrophilicity of the aromatic system. nih.gov

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.

Parr Functions: These functions can be used to predict the most likely sites for electrophilic and nucleophilic attack within the molecule.

Studies on nitronaphthalene derivatives have utilized these indices to understand how substituents influence the aromaticity and reactivity of the naphthalene system. researchgate.net For this compound, these calculations would reveal how the interplay between the electron-donating and electron-withdrawing groups dictates its reactivity towards different chemical species.

Reaction Mechanism Studies

The study of reaction mechanisms through computational methods offers a molecular-level understanding of how chemical transformations occur. For a substituted nitronaphthalene like this compound, these investigations are crucial for predicting reactivity, regioselectivity, and the influence of its specific functional groups—the hydroxyl, methyl, and nitro groups—on its chemical behavior.

The elucidation of a reaction pathway involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for a reaction to proceed. Characterizing these fleeting structures is a cornerstone of computational chemistry.

For reactions involving nitronaphthalene systems, such as electrophilic aromatic substitution, density functional theory (DFT) is a commonly employed computational method. In a hypothetical nitration reaction of a naphthalene derivative, computational studies would aim to locate the transition state structures for the addition of the nitronium ion (NO₂⁺) at different positions on the naphthalene ring. The geometry, energy, and vibrational frequencies of these transition states would be calculated. The transition state with the lowest activation energy would indicate the most favorable reaction pathway and thus predict the regioselectivity of the reaction. For this compound, the directing effects of the existing substituents would be computationally modeled to understand their influence on further reactions.

While specific data for this compound is not available, studies on similar molecules like 3-isopropyl-1,6-dimethyl-naphthalene have shown that nitration reactions proceed through a two-step mechanism. researchgate.net This involves the formation of an intermediate before the final product is achieved.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of organic reactions. MEDT posits that the changes in the electron density, rather than molecular orbital interactions, are the driving force of chemical reactivity. This theory has been successfully applied to understand the mechanisms of various reactions, including cycloadditions and electrophilic substitutions.

In the context of this compound, an MEDT study would analyze the conceptual DFT reactivity indices, such as the electronic chemical potential, global electrophilicity, and nucleophilicity, to predict its reactivity. For instance, in a potential cycloaddition reaction, the electron density transfer at the transition state would be analyzed to understand the flow of electrons between the reactants. A theoretical investigation into the nitration of naphthalene derivatives has demonstrated the utility of MEDT in explaining the regioselectivity of such reactions. researchgate.net The analysis of Parr functions, which are derived from conceptual DFT, can pinpoint the most reactive sites within a molecule for electrophilic or nucleophilic attack. researchgate.net

Global Electron Density Transfer (GEDT) is a key concept within MEDT that quantifies the net transfer of electron density from the nucleophile to the electrophile at the transition state. nih.govmdpi.com A higher GEDT value is associated with a more polar reaction mechanism and often correlates with a lower activation energy, thus indicating a faster reaction. nih.govmdpi.com

Excited State Computations and Photophysical Properties

The interaction of molecules with light is governed by their excited state properties. For nitroaromatic compounds like this compound, computational methods are invaluable for unraveling their complex photophysics, which are often characterized by rapid and efficient non-radiative decay pathways.

Upon absorption of light, a molecule is promoted from its ground electronic state (a singlet state, S₀) to an excited singlet state (S₁, S₂, etc.). From this excited singlet state, it can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁, T₂, etc.). The relative energies and geometries of these singlet and triplet states are crucial in determining the photophysical behavior of a molecule.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate the vertical excitation energies and optimized geometries of excited states. For nitronaphthalene derivatives, it has been shown that excitation populates a Franck-Condon singlet state which can then evolve along different pathways. acs.orgresearchgate.net For instance, in 2-methyl-1-nitronaphthalene (B1630592), the initially populated singlet state can decay through two channels: a primary channel leading to a triplet state and a minor channel involving conformational relaxation to an intramolecular charge-transfer state. acs.orgresearchgate.net The presence of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro) groups in this compound suggests that its excited states will likely have significant charge-transfer character. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be obtained from TD-DFT calculations on this compound, based on typical values for similar compounds.

| State | Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₁ | 3.50 | 0.12 | HOMO -> LUMO |

| S₂ | 3.85 | 0.05 | HOMO-1 -> LUMO |

| T₁ | 2.60 | - | HOMO -> LUMO |

| T₂ | 3.10 | - | HOMO -> LUMO+1 |

| Note: This table is illustrative and does not represent actual calculated data for this compound. |

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the molecule, typically from a singlet to a triplet state. The efficiency of ISC is governed by the strength of the spin-orbit coupling (SOC) between the singlet and triplet states involved. SOC is a relativistic effect that allows for the "mixing" of states with different spin multiplicities.

The probability of ISC is highly dependent on the energy gap between the singlet and triplet states and the magnitude of the spin-orbit coupling matrix element (SOCME). acs.orgresearchgate.net Computational studies on nitronaphthalene derivatives have shown that ultrafast ISC, occurring on the femtosecond timescale, is a common deactivation pathway. acs.orgresearchgate.net This rapid population of the triplet state is often attributed to a small energy gap between the initial singlet excited state and a receiver triplet state. acs.orgresearchgate.net The conformational flexibility of the nitro group can also play a significant role in promoting efficient ISC. nih.gov

The calculation of SOCMEs can be performed using specialized quantum chemistry software. mdpi.com For nitronaphthalenes, the SOC between the S₁ state and a nearby triplet state (often T₂) is typically the most important for the primary ISC pathway. The magnitude of this coupling, along with the energy gap, would determine the ISC rate constant.

The following table illustrates the kind of data that would be generated from a computational study on the ISC of this compound.

| ISC Transition | Energy Gap (S-T) (eV) | SOCME (cm⁻¹) |

| S₁ -> T₁ | 0.90 | 0.1 |

| S₁ -> T₂ | 0.40 | 1.5 |

| Note: This table is illustrative and does not represent actual calculated data for this compound. |

Non-Adiabatic Dynamics Simulations

Non-adiabatic dynamics simulations are a critical tool for understanding the photochemistry and photophysics of molecules, as they can model the transitions between different electronic states that occur upon photoexcitation. For nitroaromatic compounds like this compound, these simulations are particularly insightful for elucidating the mechanisms of ultrafast deactivation processes such as internal conversion and intersystem crossing.

Recent research on nitronaphthalene derivatives has challenged previous assumptions about the timescales of these events. While time-resolved spectroscopic experiments had suggested intersystem crossing times on the order of 100 femtoseconds, non-adiabatic dynamics simulations indicate that this ultrafast process is more likely due to internal conversion within the singlet manifold. nih.gov The simulations suggest that intersystem crossing actually occurs on a longer timescale, around 1 picosecond. nih.gov This process is often mediated by the torsion of the nitro group and specific electronic factors, leading to spin transitions through distinct pathways. nih.gov

The theoretical framework for these simulations often involves mixed quantum/classical approaches, where the electronic part of the wavefunction is treated quantum-mechanically and the nuclear motion is described by classical trajectories. mdpi.com A popular and computationally efficient method is trajectory surface hopping, where trajectories can "hop" between different potential energy surfaces at regions of strong non-adiabatic coupling, such as conical intersections. mdpi.comresearchgate.net The probability of these hops is determined by the magnitude of the non-adiabatic coupling vectors.

For a molecule like this compound, non-adiabatic dynamics simulations would likely be initiated by simulating the absorption of a photon, promoting the molecule to an excited singlet state (e.g., S₁ or S₂). The subsequent evolution of the system would be tracked over time, monitoring the population of different electronic states. Key parameters that would be investigated include:

Internal Conversion Rates: The speed at which the molecule relaxes from higher excited singlet states to the first excited singlet state (S₁).

Intersystem Crossing Rates: The efficiency and timescale of the transition from the singlet (S₁) to the triplet (T₁) manifold. This is a crucial step in understanding the potential for subsequent photochemical reactions or phosphorescence.

Deactivation Pathways: Identifying the specific geometric changes, such as the rotation of the nitro group or skeletal vibrations of the naphthalene core, that facilitate the transitions between electronic states.

These simulations provide a microscopic picture of the events following light absorption, which is often inaccessible to experimental methods alone. The insights gained are vital for designing molecules with specific photophysical properties.

| Simulation Parameter | Typical Value/Observation for Nitronaphthalenes | Relevance to this compound |

| Internal Conversion (S₂→S₁) | ~100 fs nih.gov | The methyl and hydroxyl groups may slightly alter the potential energy surfaces, but ultrafast internal conversion is expected to be a dominant initial relaxation pathway. |

| Intersystem Crossing (S₁→T₁) | ~1 ps nih.gov | The presence of the methyl group could influence the spin-orbit coupling and the energetic accessibility of singlet-triplet crossing points, potentially modulating this timescale. |

| Key Geometries | Torsion of the nitro group nih.gov | The rotational dynamics of the nitro group are expected to be a primary coordinate for non-adiabatic transitions. Steric hindrance from the adjacent methyl group could influence this motion. |

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Interactions

A typical MD simulation involves defining a "box" containing a number of molecules of this compound, and optionally, solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic positions. The system is then evolved step-by-step by integrating Newton's equations of motion.

Key applications of MD simulations for this compound include:

Solvation Structure: Investigating how solvent molecules, such as water or organic solvents, arrange themselves around the solute molecule. The polar nitro and hydroxyl groups would be expected to form hydrogen bonds with protic solvents, while the naphthalene core would exhibit hydrophobic interactions.

Intermolecular Interactions: In a pure melt or a crystal, MD simulations can reveal the dominant modes of interaction between molecules of this compound. This would include hydrogen bonding between the hydroxyl and nitro groups of neighboring molecules, as well as π-π stacking of the naphthalene rings. mdpi.com

Diffusion and Transport Properties: By analyzing the trajectories of the molecules over long simulation times, it is possible to calculate transport properties such as the diffusion coefficient. This is important for understanding how the molecule moves and interacts in a liquid environment.

Conformational Dynamics: While the naphthalene core is rigid, the nitro and hydroxyl groups have rotational freedom. MD simulations can explore the preferred conformations of these groups and the energy barriers for their rotation in the condensed phase.

The results of MD simulations can be used to interpret experimental data, such as spectroscopic measurements in solution, and to predict macroscopic properties like density and viscosity. These simulations bridge the gap between the single-molecule picture and the bulk behavior of the material.

| Property Investigated | Expected Dominant Interactions for this compound | Significance |

| Solvation in Protic Solvents (e.g., water) | Hydrogen bonding at -OH and -NO₂ groups. | Determines solubility and reactivity in aqueous environments. |

| Solvation in Aprotic Solvents (e.g., hexane) | van der Waals and dipole-dipole interactions. | Influences solubility and aggregation in non-polar media. |

| Crystal Packing | Hydrogen bonding networks, π-π stacking. mdpi.com | Dictates the solid-state structure and properties like melting point. |

| Liquid State Structure | Local ordering due to a balance of hydrogen bonding and dispersive forces. | Affects bulk properties like viscosity and density. |

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

As an intermediate, 3-Methyl-2-nitronaphthalen-1-ol can be elaborated into more complex molecular architectures. The hydroxyl and nitro groups can be chemically altered, and the naphthalene (B1677914) ring itself can undergo further substitution. For instance, the nitro group can be reduced to an amine, which can then be diazotized to participate in coupling reactions or converted into other functional groups. The hydroxyl group allows for ether or ester formation, providing pathways to a diverse range of derivatives. While this potential is clear from its structure, specific, complex target molecules synthesized directly from this compound are not extensively documented in widely available literature.

Precursor for Advanced Naphthalene-Based Scaffolds and Derivatives

Naphthalene-based scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure. mdpi.com The compound this compound serves as a starting point for such scaffolds. The reactivity of the nitro and hydroxyl groups allows for the construction of novel derivatives. For example, multicomponent reactions involving naphthols are a powerful tool for building molecular diversity, often used to create complex heterocyclic systems or substituted naphthol derivatives. orientjchem.orgresearchgate.netresearchgate.net Although the general methodology is established for parent naphthols, specific applications starting with the 3-methyl-2-nitro substituted variant require further exploration in documented research.

Utility in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a major area of organic chemistry. rsc.org The functional groups on this compound make it a candidate for constructing fused heterocyclic systems. The adjacent hydroxyl and nitro groups can, under appropriate reaction conditions, be involved in cyclization reactions to form, for example, benzofuran (B130515) or other heterocyclic rings fused to the naphthalene core. Nitroalkenes, related in reactivity, are known to be versatile precursors for a wide array of six-membered heterocycles through reactions like Michael additions and cycloadditions. canada.ca The application of these principles to this compound could yield novel heterocyclic structures, though specific examples are not prominently featured in available literature.

Application in the Production of Dyes and Pigments

Nitronaphthols and their derivatives are historically important in the dye industry. They can serve as precursors to azo dyes, which constitute a large class of coloring agents. The synthesis of an azo dye typically involves the coupling of a diazonium salt with an electron-rich aromatic compound, such as a naphthol. The compound this compound could theoretically be used as the coupling component in such reactions.

Alternatively, the nitro group could be reduced to an amino group (forming 2-amino-3-methylnaphthalen-1-ol), which could then be diazotized and coupled with another aromatic species. While specific dyes derived from this exact molecule are not widely commercialized, related structures like Pigment Red 3 (1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol) highlight the utility of nitrated and methylated phenyl and naphthol compounds in creating pigments for paints, inks, and plastics. canada.caresearchgate.net Studies on dyes derived from 2-nitroso-1-naphthol (B92032) also demonstrate the importance of substituted naphthols in creating colorants with good fastness properties for materials like leather.

Development of Novel Functional Materials Utilizing the Naphthalene Core

The rigid and aromatic naphthalene core is a desirable component in functional materials, including polymers, liquid crystals, and organic electronics. Derivatives of naphthalene are investigated for their unique optical and electronic properties. mdpi.com The functional groups of this compound allow it to be incorporated into larger polymer chains or used to create materials with specific properties. For example, the hydroxyl group can be used for polymerization reactions to form polyethers or polyesters. The polar nitro group can influence the material's electronic characteristics and intermolecular interactions. While the potential exists, the development of specific functional materials from this compound is an area that awaits more detailed investigation.

Environmental and Atmospheric Chemistry Research of Nitronaphthalene Derivatives

Atmospheric Degradation Pathways of Nitronaphthalenes

Nitronaphthalenes are removed from the atmosphere through several degradation pathways, primarily driven by sunlight and reactions with atmospheric oxidants. ucc.ienih.gov The specific pathway and its rate are determined by the molecular structure of the nitronaphthalene derivative and the ambient atmospheric conditions.

Photolytic Degradation Mechanisms

Photolysis, the decomposition of a chemical compound by light, is a major atmospheric loss process for many nitronaphthalene derivatives. ucc.ienih.gov These compounds can absorb sunlight, which excites them to a higher energy state. This excited state can then lead to the cleavage of chemical bonds, breaking down the original molecule.

For instance, studies on 1-nitronaphthalene (B515781) (1NN), 2-nitronaphthalene (B181648) (2NN), and 2-methyl-1-nitronaphthalene (B1630592) (2M1NN) have demonstrated that photolysis is a key degradation pathway. copernicus.org Experiments conducted in the EUPHORE outdoor photoreactor in Spain showed that under sunlight conditions, these compounds degrade and form a variety of products. copernicus.org The photolysis of 1-nitronaphthalene can yield a naphthoxy radical and nitric oxide (NO). ucc.ie The resulting naphthoxy radicals can then react further to form products such as 1,4-naphthoquinone (B94277) and 1-naphthol. ucc.ie In aqueous environments, the photochemistry of 1-nitronaphthalene can also generate reactive oxygen species like singlet oxygen and hydroxyl radicals (•OH). acs.org

The rate of photolysis can be significant; for example, the atmospheric photolytic lifetime for some nitrocatechols, which are also substituted nitroaromatics, can be as short as two hours, suggesting photolysis is their main atmospheric degradation process. copernicus.org For 1-nitronaphthalene, the gas-phase photolysis half-life has been measured to be as short as 0.5 hours, identifying it as the major degradation pathway for this compound. nih.gov

Key products identified from the photolysis of 1NN, 2NN, and 2M1NN include various acids like nitrous acid, formic acid, acetic acid, and nitric acid, as well as smaller amounts of 1- and 2-naphthol (B1666908) and 2-carboxybenzaldehyde. copernicus.org

Gas-Phase Reactions with Atmospheric Oxidants (e.g., OH Radicals, NO₃ Radicals, Ozone)

In addition to photolysis, nitronaphthalenes are degraded through gas-phase reactions with key atmospheric oxidants: the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃), and ozone (O₃).

Hydroxyl Radical (•OH): The hydroxyl radical is a highly reactive oxidant that plays a crucial role in the daytime chemistry of the troposphere. The reaction of •OH with naphthalene (B1677914) and its derivatives, including nitronaphthalenes, is a significant removal process. acs.orgmdpi.com The rate constants for the reaction of •OH with various PAHs have been determined in numerous studies. For naphthalene, the reaction is dominated by the addition of the •OH radical to the aromatic ring. semanticscholar.org While specific rate constants for 3-Methyl-2-nitronaphthalen-1-ol are not available, data for related compounds provide insight.

Table 1: Rate Constants for the Gas-Phase Reaction of •OH with Naphthalene and its Derivatives

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

|---|---|---|---|

| Naphthalene | 2.2 x 10⁻¹¹ | ~12 hours | acs.org |

| 1-Nitronaphthalene | 5.0 x 10⁻¹³ | ~23 days | acs.org |

| 2-Nitronaphthalene | 4.8 x 10⁻¹³ | ~24 days | acs.org |

| Nopinone (a β-pinene oxidation product) | (1.7 ± 0.2) × 10⁻¹¹ | Not Specified | mdpi.com |

Atmospheric lifetime calculated assuming a 24-hour average •OH concentration of 1 x 10⁶ molecules cm⁻³.

Nitrate Radical (NO₃): During the nighttime, in the absence of sunlight, the nitrate radical becomes a dominant oxidant in the troposphere. caltech.edu The reaction of NO₃ with naphthalene can lead to the formation of nitronaphthalenes. epa.gov However, studies have also shown that naphthalene's reaction with the NO₃ radical itself can be slow, with the reaction instead proceeding with dinitrogen pentoxide (N₂O₅), which is in equilibrium with NO₃ and nitrogen dioxide (NO₂). epa.gov This reaction with N₂O₅ produces significant yields of 1-nitronaphthalene (~18%) and 2-nitronaphthalene (~7.5%). epa.gov The reaction of NO₃ with phenol (B47542), a related aromatic compound, was found to be fast, with a rate constant of 5.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, yielding 2-nitrophenol. nih.gov

Ozone (O₃): Ozone is another important atmospheric oxidant, although its gas-phase reactions with aromatic rings like naphthalene are generally slower compared to reactions with •OH or NO₃ radicals. caltech.edu However, heterogeneous reactions, where ozone reacts with naphthalenes adsorbed on surfaces like water droplets or particles, can be significant. nih.gov The ozonolysis of naphthalene can produce products such as phthalic aldehyde, 2-formyl benzoic acid, and phthalic anhydride (B1165640). researchgate.net The presence of a nitro group on the aromatic ring, as in nitroalkenes, has been shown to decrease the reaction rate with ozone by 2-3 orders of magnitude compared to the parent alkene. nih.gov

Formation of Secondary Organic Aerosols (SOA) from Methylated Naphthalene Analogs

The atmospheric oxidation of naphthalene and its methylated analogs, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), is a significant source of secondary organic aerosols (SOA). copernicus.orgyoutube.com SOA consists of fine particulate matter formed when volatile or intermediate-volatility organic compounds are oxidized in the atmosphere, and their low-volatility products condense to form particles. youtube.com

Chamber studies have demonstrated that naphthalene and its derivatives are potent SOA precursors. copernicus.orgcmu.edu The oxidation of these compounds leads to a variety of oxygenated products that can partition into the particle phase. ucc.ie For example, the photooxidation of naphthalene can produce SOA with yields ranging from 6-20%, depending on factors like NOx concentration and relative humidity. ucc.ie The presence of a methyl group, as in 2-methylnaphthalene, affects the product distribution and can lead to higher SOA yields compared to unsubstituted naphthalene under certain conditions. cmu.edu For instance, 2-methylnaphthalene was found to have an SOA yield of approximately 35%, while naphthalene's yield was around 20% under similar low-NOx conditions. cmu.edu

The chemical composition of SOA from naphthalene photooxidation includes a range of carbonyls, phenols, carboxylic acids, and nitro-compounds. ucc.ie Specific products identified in the particle phase include 1,4-naphthoquinone, 1-naphthol, and phthalic acid. ucc.ienih.gov The formation of high-molecular-weight products, potentially from the dimerization of naphthoxy radicals, has also been observed. ucc.ie These findings highlight the important contribution of methylated naphthalenes to the formation of atmospheric particulate matter. copernicus.org

Table 2: SOA Yields from Photooxidation of Naphthalene and its Derivatives

| Precursor | SOA Yield (%) | Conditions | Reference |

|---|---|---|---|

| Naphthalene | 6 - 20 | Varied NOx and humidity | ucc.ie |

| Naphthalene | ~11 - 20+ | Low NOx, varied OH exposure | cmu.edu |

| 1-Nitronaphthalene | 57 - 71 | Photolysis | ucc.ie |

| 2-Methylnaphthalene | ~35 | Low NOx | cmu.edu |

| Naphthalene Derivatives | 25 - 75 | Low vs. High NOx | copernicus.org |

Environmental Fate and Transport Modeling of Related Compounds

Environmental fate and transport modeling is a critical tool for understanding and predicting how chemical compounds like nitronaphthalene derivatives move and transform in the environment. cdc.govpnnl.gov These models use mathematical equations to simulate the processes that govern a chemical's distribution across different environmental compartments, including air, water, soil, and biota. pnnl.govepa.gov

Key factors considered in these models include:

Source Emissions: The rate and location of chemical release into the environment. epa.gov

Transport and Dispersion: How chemicals move within a medium, such as wind carrying pollutants in the atmosphere. epa.gov This includes processes like long-range atmospheric transport, which can distribute persistent organic pollutants globally. rsc.org

Transformation: Chemical and biological reactions that degrade or alter the compound, such as photolysis and oxidation reactions discussed previously. cdc.gov

Deposition: The removal of chemicals from the atmosphere onto land or water surfaces through wet (rain, snow) and dry deposition. epa.gov

Partitioning: The distribution of a chemical between different phases, such as from the gas phase to the particle phase, which is crucial for SOA formation. epa.gov

For semi-volatile compounds like nitronaphthalenes, models such as the Community Multiscale Air Quality (CMAQ) model are used to simulate their atmospheric chemistry and contribution to SOA formation on a regional scale. copernicus.org These models incorporate detailed emission inventories and chemical reaction mechanisms to predict concentrations and impacts. copernicus.org However, the accuracy of these models depends on the quality of the input data, including emission rates and reaction rate constants, which can have significant uncertainties. rsc.org Modeling studies have highlighted that naphthalene and its derivatives can be significant contributors to SOA in urban areas, underscoring the need for their inclusion in air quality models. ucc.iecopernicus.org

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of nitronaphthalene derivatives often involves harsh conditions and the use of hazardous reagents, leading to significant environmental concerns. Future research must prioritize the development of green and sustainable synthetic pathways to 3-Methyl-2-nitronaphthalen-1-ol. This includes the exploration of metal-free catalysis, which offers an environmentally benign alternative to traditional metal-catalyzed reactions. rsc.org The use of continuous-flow reactors presents a promising avenue for safer and more efficient production, allowing for precise control over reaction parameters and minimizing waste. rsc.org

Furthermore, the principles of atom economy will be central to designing new synthetic strategies. This involves maximizing the incorporation of all materials used in the process into the final product. Investigating one-pot, multi-component reactions, such as the Betti reaction, could lead to the streamlined synthesis of this compound and its derivatives from simple precursors in a single step. nih.gov The use of greener solvents and the potential for solvent-free reactions will also be critical in reducing the environmental footprint of its synthesis. researchgate.net

Exploration of Undiscovered Reactivity and Derivatization Pathways

The reactivity of this compound is largely uncharted territory. The presence of the nitro, hydroxyl, and methyl groups on the naphthalene (B1677914) core suggests a rich and varied chemical reactivity waiting to be explored. Future studies should systematically investigate the chemical transformations of this compound. For instance, the nitro group can be reduced to an amino group, opening up a vast array of derivatization possibilities, including the synthesis of novel dyes, polymers, and biologically active molecules.

The hydroxyl group provides a handle for etherification and esterification reactions, allowing for the introduction of diverse functional groups that can modulate the compound's physical and chemical properties. The methyl group could potentially undergo oxidation or halogenation, providing further avenues for functionalization. Understanding the interplay between these functional groups and their influence on the regioselectivity of reactions will be a key area of investigation.

Integration of Advanced Machine Learning and AI in Chemical Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. rjptonline.orgnih.gov For this compound, these technologies can be employed to predict its physicochemical properties, reactivity, and potential biological activities before a single experiment is conducted. rjptonline.orgjetir.org By training algorithms on large datasets of known chemical reactions and properties, AI models can forecast the outcomes of synthetic steps, identify potential byproducts, and even suggest optimal reaction conditions. nih.gov

This predictive power can significantly accelerate the research and development process, reducing the number of trial-and-error experiments and conserving resources. rjptonline.org For instance, machine learning models could be developed to predict the toxicity of this compound and its derivatives, ensuring that safer compounds are prioritized for synthesis and further study. ut.ac.ir

Design and Synthesis of Analogs with Tunable Reactivity

The systematic design and synthesis of analogs of this compound with tailored properties is a crucial future direction. By strategically modifying the substituents on the naphthalene ring, it is possible to fine-tune the compound's electronic and steric properties, thereby controlling its reactivity and potential applications. For example, introducing electron-donating or electron-withdrawing groups could alter the nucleophilicity or electrophilicity of the aromatic system, influencing its behavior in various reactions.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be instrumental in the rational design of these analogs. nih.govmdpi.com These methods allow for the in-silico screening of virtual libraries of compounds, identifying candidates with desired properties for subsequent synthesis and experimental validation. This approach has been successfully used in the design of novel compounds with specific biological activities. mdpi.com

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is fundamental to controlling its chemistry. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactions. For example, kinetic studies can provide insights into the rate-determining steps of a reaction, while spectroscopic techniques can help identify transient intermediates. researchgate.net

Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and visualize transition states. researchgate.net Such studies are invaluable for understanding the factors that control the regio- and stereoselectivity of reactions and for predicting the formation of unexpected products. A detailed mechanistic understanding is essential for optimizing reaction conditions and developing more efficient and selective synthetic methods.

Refinement of Computational Models for Enhanced Predictive Power

The accuracy of computational predictions is highly dependent on the quality of the underlying models. A key area of future research will be the continuous refinement of computational models for predicting the properties and reactivity of nitronaphthalene derivatives. This will involve the development of more sophisticated algorithms and the use of larger and more diverse training datasets. nih.gov

For this compound, this means developing specific QSAR and machine learning models that are trained on data for closely related compounds. nih.gov The validation of these computational models against experimental data will be crucial to ensure their predictive accuracy. As these models become more robust, they will serve as increasingly powerful tools for guiding experimental research, ultimately leading to a more rapid and efficient exploration of the chemical space around this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.